3-Hydroxy-4-methoxybenzenesulfonic acid
Description
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXZMBNHLUZPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020664 | |
| Record name | 5-Guaiacolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-98-1 | |
| Record name | 3-Hydroxy-4-methoxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxybenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Guaiacolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-GUAIACOLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05L0075KBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Substituted Benzenesulfonic Acids in Organic Chemistry
Substituted benzenesulfonic acids are a cornerstone of modern organic chemistry, valued for their versatility and specific chemical properties. The introduction of a sulfonic acid group (-SO3H) to an aromatic ring via sulfonation is considered one of the most important reactions in industrial organic chemistry. wikipedia.orgchemicalbook.com This functional group profoundly influences the parent molecule's characteristics. As a powerful electron-withdrawing group, the sulfonic acid moiety decreases the electron density of the benzene (B151609) ring, which deactivates it towards further electrophilic aromatic substitution. fiveable.me
These compounds serve as critical intermediates in the synthesis of a wide array of commercial and industrial products. fiveable.mewikipedia.org They are foundational in the manufacturing of various dyes, detergents, and pharmaceuticals, including a large class of sulfa drugs. wikipedia.orglibretexts.org The sulfonic acid group can be readily converted into other functional groups, such as sulfonamides and sulfonyl chlorides, further expanding its synthetic utility. wikipedia.org
Furthermore, the reversible nature of the sulfonation reaction is a key feature exploited in organic synthesis. wikipedia.orglibretexts.org A sulfonic acid group can be introduced to block a specific position on an aromatic ring, directing subsequent substitutions to other positions, and then removed under dilute acidic conditions. wikipedia.orglibretexts.org This application as a temporary protecting and directing group provides chemists with precise control over the synthesis of complex substituted aromatic molecules. wikipedia.org Their strong acidity also allows them to be used as effective acid catalysts in reactions like esterification and dehydration. elchemy.com
Academic Relevance of Hydroxymethoxybenzenesulfonic Acid Isomers
The electronic interplay between these groups is of fundamental interest. The hydroxyl and methoxy (B1213986) groups are electron-donating through resonance, while the sulfonic acid group is strongly electron-withdrawing. The relative positions of these groups influence the electron density distribution around the aromatic ring, which in turn affects the regioselectivity of further chemical reactions, such as electrophilic aromatic substitution.
Studying different isomers allows researchers to probe structure-activity relationships. For instance, the precise location of the acidic sulfonic acid group and the hydrogen-bond-donating hydroxyl group can drastically alter how the molecule interacts with biological targets like enzyme active sites. This is a key area of investigation in medicinal chemistry and drug design. The synthesis and characterization of various isomers, such as 3-amino-4-hydroxy benzenesulfonic acid from ortho-aminophenol, provide pathways to novel compounds with potentially unique applications. google.com The varied properties of these isomers make them valuable as synthons or building blocks for more complex molecules in diverse fields, including materials science and pharmacology.
Historical Context of Research on Benzenesulfonic Acid Derivatives
Established Synthetic Routes from Substituted Benzenes
The primary approach to synthesizing 3-hydroxy-4-methoxybenzenesulfonic acid involves the direct sulfonation of 3-hydroxy-4-methoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The choice of sulfonating agent and the inherent directing effects of the hydroxyl and methoxy (B1213986) substituents are paramount in achieving the desired product.
Sulfonation of 3-Hydroxy-4-methoxybenzene with Chlorosulfonic Acid
Chlorosulfonic acid (ClSO₃H) is a potent and widely used sulfonating agent for the synthesis of aryl sulfonic acids. The reaction with 3-hydroxy-4-methoxybenzene proceeds via an electrophilic attack of the sulfur trioxide (SO₃) moiety, which is generated in situ or is the reactive species within chlorosulfonic acid itself. The reaction is typically carried out in a suitable solvent to moderate the reactivity and control the temperature, which is crucial due to the exothermic nature of the reaction.
A general procedure involves the slow addition of chlorosulfonic acid to a solution of 3-hydroxy-4-methoxybenzene in a chlorinated solvent, such as ethylene (B1197577) dichloride, at a controlled temperature. The reaction mixture is then typically stirred for a period to ensure complete conversion. The strong oxidizing nature of chlorosulfonic acid necessitates careful temperature control to prevent the degradation of the target product and minimize the formation of by-products. One patent for a structurally related compound, 2-hydroxy-4-methoxybenzophenone, details a process where chlorosulfonic acid is added to a solution of the starting material in ethylene dichloride, followed by refluxing for one hour google.com. This indicates that elevated temperatures can be employed, though precise conditions for 3-hydroxy-4-methoxybenzene would require specific optimization.
Alternative Sulfonating Agents for Hydroxymethoxybenzene Substrates
While chlorosulfonic acid is effective, other sulfonating agents can also be employed for the sulfonation of hydroxymethoxybenzene substrates. These alternatives can offer milder reaction conditions and different selectivity profiles.
Sulfur Trioxide (SO₃) Complexes: Sulfur trioxide is a powerful sulfonating agent, but its high reactivity can lead to side reactions and charring. To moderate its reactivity, SO₃ is often used as a complex with a Lewis base, such as pyridine (B92270) (SO₃·py) or dioxane. These complexes deliver the SO₃ electrophile in a more controlled manner. For instance, the sulfation of various phenolic acids has been successfully carried out using the SO₃-pyridine complex in acetonitrile (B52724) at elevated temperatures nih.gov. This method could be adapted for the sulfonation of 3-hydroxy-4-methoxybenzene.
Concentrated Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can also be used as a sulfonating agent, although it is generally less reactive than chlorosulfonic acid or oleum (B3057394) (a solution of SO₃ in H₂SO₄). The reaction typically requires higher temperatures and longer reaction times. A patent describing the sulfonation of anisole (B1667542) (methoxybenzene) with concentrated sulfuric acid specifies a temperature range of 45-75°C for 4-8 hours google.com. Given the activating nature of the additional hydroxyl group in 3-hydroxy-4-methoxybenzene, milder conditions might be feasible.
The choice of sulfonating agent often depends on the desired reactivity, selectivity, and the scale of the synthesis.
Regioselectivity Considerations in Sulfonation Reactions
The position of the incoming sulfonic acid group on the 3-hydroxy-4-methoxybenzene ring is directed by the existing hydroxyl (-OH) and methoxy (-OCH₃) substituents. Both of these groups are ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance.
In the case of 3-hydroxy-4-methoxybenzene, the potential sites for electrophilic attack are positions 2, 5, and 6.
Position 2: Ortho to the hydroxyl group and meta to the methoxy group.
Position 5: Para to the hydroxyl group and ortho to the methoxy group.
Position 6: Ortho to the hydroxyl group and ortho to the methoxy group.
The hydroxyl group is a more powerful activating group than the methoxy group. Therefore, the positions ortho and para to the hydroxyl group (positions 2, 5, and 6) are the most activated. Steric hindrance will also play a significant role. The position between the two substituents (position 2) is sterically hindered. Position 6 is ortho to the activating hydroxyl group. Position 5 is para to the highly activating hydroxyl group and ortho to the methoxy group, making it a likely position for sulfonation. The interplay of these electronic and steric factors will determine the final isomer distribution. For many substituted phenols, a mixture of ortho and para isomers is often obtained brainly.in.
Reaction Condition Optimization for Enhanced Yield and Purity
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Temperature and the use of auxiliary agents are two of the most critical parameters.
Influence of Temperature on Sulfonation Efficiency and Side Reactions
Temperature has a profound effect on both the rate and the regioselectivity of sulfonation reactions. The sulfonation of phenols is a classic example of a reaction that can be under either kinetic or thermodynamic control.
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product that is formed fastest predominates. For many phenols, this is the ortho-isomer. At higher temperatures, the reaction becomes reversible, leading to thermodynamic control, where the most stable product is favored. In the case of phenol sulfonation, the para-isomer is the thermodynamically more stable product, likely due to reduced steric hindrance quora.comdoubtnut.com.
This principle can be applied to the sulfonation of 3-hydroxy-4-methoxybenzene. Lower reaction temperatures would be expected to favor the formation of the sulfonic acid at a position ortho to the hydroxyl group (position 2 or 6), while higher temperatures would likely favor substitution at the less sterically hindered position para to the hydroxyl group (position 5).
A patent for the sulfonation of 2-hydroxy-4-methoxybenzophenone with chlorosulfonic acid suggests a reaction temperature of 20-25°C for 20-25 hours to achieve a high yield and purity google.com. This indicates that for related compounds, milder temperatures with longer reaction times are beneficial. High temperatures can also lead to undesirable side reactions, such as oxidation and polysulfonation, which would reduce the yield and purity of the desired product.
| Temperature Range | Control Type | Predominant Isomer | Potential Side Reactions |
|---|---|---|---|
| Low (e.g., 0-25°C) | Kinetic | Ortho-isomer | Slower reaction rates |
| High (e.g., >100°C) | Thermodynamic | Para-isomer | Oxidation, Polysulfonation, Dehydration |
Role of Auxiliary Agents in Sulfonation Processes
Auxiliary agents can be employed to improve the efficiency, selectivity, and safety of sulfonation reactions. These can include solvents, catalysts, and dehydrating agents.
Solvent Effects on Reaction Kinetics and Product Isolation
The choice of solvent in the sulfonation of guaiacol (B22219) to produce this compound is critical, as it significantly influences both the rate of reaction and the ease of product recovery. Aromatic sulfonation is a highly exothermic process, and the solvent often serves as a heat sink in addition to its role as a reaction medium. dicp.ac.cn The reaction can be performed under various conditions, including using an inert organic solvent or proceeding under solvent-free conditions.
Inert solvents such as halogenated hydrocarbons (e.g., 1,2-dichloroethane) can be employed to facilitate temperature control and improve mixing of the reactants. researchgate.net The polarity of the solvent can affect the reaction kinetics. Polar aprotic solvents may stabilize the charged intermediate (sigma complex) formed during electrophilic aromatic substitution, potentially accelerating the reaction rate. However, the use of a solvent adds complexity and cost to the process, requiring a subsequent separation step and solvent recovery systems.
Solvent-free sulfonation, particularly with a potent sulfonating agent like sulfur trioxide (SO3), is an alternative that intensifies the process. dicp.ac.cn This approach eliminates the need for solvent handling and recovery but demands excellent control over reaction temperature due to the high exothermicity of the reaction. dicp.ac.cn Microreactors are particularly well-suited for solvent-free conditions due to their high surface-area-to-volume ratio, which allows for efficient heat removal. dicp.ac.cn
The solvent also plays a crucial role in product isolation. The solubility of the resulting this compound or its neutralized salt varies significantly with the solvent system. In some processes, a solvent is chosen in which the product is poorly soluble, leading to its precipitation from the reaction mixture. This simplifies isolation, which can then be achieved through filtration. Conversely, if the product remains in solution, isolation may require more complex techniques such as evaporation, anti-solvent precipitation, or extraction.
Table 1: Influence of Solvent Choice on Guaiacol Sulfonation This table is illustrative, based on general principles of aromatic sulfonation, as specific kinetic data for this reaction in various solvents is not widely published.
| Solvent System | Effect on Reaction Kinetics | Effect on Product Isolation | Considerations |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Slower reaction rates due to poor stabilization of polar intermediates. | May facilitate precipitation of the sulfonic acid salt, simplifying filtration. | Limited solubility of sulfonating agents like sulfuric acid. |
| Halogenated (e.g., 1,2-Dichloroethane) | Moderate reaction rates; provides good heat dissipation. researchgate.net | Product may remain soluble, requiring crystallization or solvent evaporation. | Environmental and health concerns associated with chlorinated solvents. |
| Polar Aprotic (e.g., Dimethyl Carbonate) | Potentially faster reaction rates due to stabilization of intermediates. | High product solubility often necessitates anti-solvent precipitation or extraction. | Potential for side reactions; requires robust purification methods. |
| Solvent-Free | Very fast reaction rates, especially with SO3. dicp.ac.cn | Direct isolation of the crude product; purification often involves neutralization and crystallization. | Requires advanced reactor technology (e.g., microreactors) for heat management. dicp.ac.cn |
Industrial-Scale Synthetic Approaches and Process Engineering Research
The industrial synthesis of sulfonic acids has evolved from traditional batch processes to more efficient and safer continuous-flow methods. This transition is driven by the need for better control over the highly exothermic nature of sulfonation and the desire for higher purity products. dicp.ac.cnresearchgate.net
Continuous-flow reactors, such as packed-bed reactors and microreactors, offer significant advantages over batch reactors for aromatic sulfonation. researchgate.netgoogle.com These benefits include superior temperature control, enhanced safety by minimizing the volume of reactive material at any given time, and shorter residence times, leading to higher throughput. dicp.ac.cnresearchgate.net
For instance, a continuous process for sulfonating aromatic compounds can be carried out in a tower reactor where the aromatic compound and the sulfonating agent are fed continuously. google.com More advanced systems utilize microreactors, which feature channels with very small dimensions. This design provides an extremely high surface-area-to-volume ratio, enabling near-isothermal reaction conditions even for highly exothermic processes like SO3 sulfonation. researchgate.net In such systems, residence times can be reduced to mere seconds, significantly intensifying production and improving efficiency without the need for a separate aging step. dicp.ac.cnresearchgate.net
Table 2: Comparison of Reactor Technologies for Aromatic Sulfonation
| Reactor Type | Key Design Features | Typical Residence Time | Heat Management | Key Advantages |
|---|---|---|---|---|
| Batch Reactor | Large stirred tank with cooling jacket. | Hours | Moderate; risk of thermal runaway. | Simple setup, suitable for smaller scale. |
| Packed-Bed Tower | Vertical tower with packing material to increase surface area. google.com | Minutes to Hours | Good; counter-current flow aids heat exchange. google.com | Continuous operation, high throughput. |
| Microreactor | Network of micro-channels (sub-millimeter diameter). google.com | Seconds to Minutes dicp.ac.cnresearchgate.net | Excellent; high surface-area-to-volume ratio. | Enhanced safety, precise temperature control, process intensification. researchgate.net |
Following sulfonation, the acidic reaction mixture must be neutralized. Traditional methods involve transferring the acidic product to a separate vessel and neutralizing it with an aqueous alkali solution, such as caustic soda. capitalresin.com This process generates significant heat and requires the subsequent evaporation of large quantities of water, which is energy-intensive. google.com
To streamline the process, in situ or continuous neutralization techniques have been developed. One approach involves intimately contacting the acidic sulfonation product with solid, anhydrous alkali carbonates or hydroxides. google.com This method avoids the introduction of large volumes of water, thereby eliminating the need for a costly evaporation step. The reaction can be carried out in a kneader or a similar apparatus that ensures intimate mixing of the viscous acid and the solid alkali. google.com While the reaction can be slower than with aqueous solutions, it can be accelerated by the addition of a small amount of water (not exceeding 15% of the reaction mixture), which is significantly less than what would be required for a full aqueous neutralization. google.com This technique produces a solid, neutralized product directly, simplifying downstream processing.
Crystallization is a paramount step for isolating and purifying this compound or its salts from the crude reaction mixture. Advanced crystallization methods focus on controlling nucleation and crystal growth to achieve high purity and desirable crystal morphology.
A common industrial technique involves controlled cooling crystallization . After the reaction or neutralization, the concentration of the product solution is adjusted, and the solution is cooled at a specific rate. Seeding , the introduction of small crystals of the pure product, is often employed when the solution enters a metastable zone to induce nucleation and control crystal size. This prevents spontaneous nucleation which can lead to the formation of small, impure crystals.
Another method is anti-solvent crystallization , where a solvent in which the desired product is insoluble is added to the solution, causing the product to precipitate. The choice of anti-solvent and the rate of its addition are critical parameters for controlling the process.
For separating aryl sulfonic acids from impurities like residual sulfuric acid, a technique involving cooling the mixture to induce crystallization and then triturating (washing or grinding) the crystallized mass with concentrated sulfuric acid can be effective. google.com The pure sulfonic acid is then separated by filtration under dehydrating conditions. google.com These methods are designed to maximize yield and purity while minimizing the inclusion of impurities within the crystal lattice.
Comparative Analysis of Synthetic Methodologies
Sulfuric Acid (H₂SO₄): This is the most cost-effective and readily available sulfonating agent. google.com However, the reaction produces water as a byproduct, which can dilute the acid and make the reaction reversible, often requiring a large excess of acid to drive the reaction to completion. wikipedia.org This leads to a significant amount of waste acid that requires treatment.
Oleum (H₂SO₄/SO₃): Oleum is more reactive than concentrated sulfuric acid due to the presence of free SO3. It reduces the issue of water byproduct formation as the SO3 reacts with any water generated. This leads to higher conversion rates but is more corrosive and hazardous to handle.
Sulfur Trioxide (SO₃): SO3 is the most powerful sulfonating agent, reacting rapidly and stoichiometrically. chemithon.com It does not produce water, leading to a cleaner reaction with fewer byproducts. dicp.ac.cn Its high reactivity, however, makes the reaction highly exothermic and difficult to control, often necessitating specialized equipment like falling film reactors or microreactors and dilution with an inert gas like dry air. dicp.ac.cnchemithon.com
Chlorosulfonic Acid (ClSO₃H): This reagent is also highly reactive and produces hydrogen chloride (HCl) gas as a byproduct instead of water. wikipedia.org The removal of HCl gas helps to drive the reaction to completion. However, chlorosulfonic acid is expensive, highly corrosive, and the generation of HCl gas requires a robust scrubbing and neutralization system. google.com
The most cost-efficient process on an industrial scale often involves a trade-off between reagent cost and the cost of equipment, energy, and waste disposal. While sulfuric acid is the cheapest reagent, the associated costs of handling large volumes and treating waste acid can be substantial. Conversely, using SO3 requires a higher initial capital investment for specialized reactors but can offer higher throughput and purity, potentially lowering operational costs in the long run. researchgate.net
Table 3: Comparative Analysis of Common Sulfonating Reagents
| Reagent | Chemical Formula | Relative Reactivity | Key Byproduct | Cost | Advantages & Disadvantages |
|---|
| Sulfuric Acid | H₂SO₄ | Low | Water (H₂O) | Low | Adv: Inexpensive, readily available. google.comDisadv: Reversible reaction, requires excess acid, large waste stream. wikipedia.org | | Oleum | H₂SO₄·xSO₃ | Medium | None (SO₃ consumes H₂O) | Medium | Adv: More reactive than H₂SO₄, drives reaction to completion. Disadv: Highly corrosive, hazardous. | | Sulfur Trioxide | SO₃ | High | None | Medium-High | Adv: Very fast, stoichiometric reaction, high purity. dicp.ac.cnchemithon.comDisadv: Highly exothermic, requires specialized reactors for control. dicp.ac.cn | | Chlorosulfonic Acid | ClSO₃H | High | Hydrogen Chloride (HCl) | High | Adv: Irreversible reaction as HCl gas escapes. wikipedia.orgDisadv: Expensive, corrosive, HCl byproduct requires treatment. google.com |
Scalability and Process Safety Considerations in Manufacturing
The transition from laboratory-scale synthesis to industrial manufacturing of this compound, a derivative of guaiacol, presents significant challenges in scalability and process safety. The sulfonation process, which is fundamental to its synthesis, is inherently energetic and requires meticulous control to ensure safe, efficient, and reproducible production on a large scale. Key considerations revolve around managing reaction exothermicity, ensuring material compatibility, and mitigating the risks associated with hazardous reagents and potential runaway reactions.
Scalability Factors
Scaling up the sulfonation of the guaiacol precursor involves more than simply increasing the volume of reactants. Critical process parameters must be re-evaluated and optimized to handle the physical and chemical changes that occur at larger scales.
Heat Management: The sulfonation of phenolic compounds is a highly exothermic process. scbt.comaiche.org As the reactor volume increases, the ratio of heat transfer surface area to reaction volume decreases, making heat dissipation less efficient. helgroup.com This can lead to a rapid temperature increase, potentially causing thermal runaway, degradation of the product, and formation of unwanted byproducts. aiche.orghelgroup.com Effective heat management is paramount for safe and efficient manufacturing. asiachmical.com Industrial-scale operations often employ sophisticated cooling strategies, such as:
Jacketed Reactors: These provide a primary cooling mechanism to remove the bulk of the reaction heat. asiachmical.com
Internal Cooling Coils: Used for fine-tuning temperature control within the reactor. asiachmical.com
Advanced Cooling Systems: Phase-change materials integrated into reactor insulation can absorb excess heat during peak reaction rates. asiachmical.com
Reactor Design and Material Selection: The choice of reactor is critical for managing the corrosive and reactive nature of sulfonating agents like sulfur trioxide (SO₃) or oleum. asiachmical.comchemithon.com
Materials of Construction: Due to the high corrosivity (B1173158) of SO₃, reactors are often constructed from specialized materials like Hastelloy C-276. asiachmical.com The use of aluminum, copper, and brass alloys should be avoided in storage and process equipment for phenolic compounds. scbt.com
Process Intensification: Modern approaches may utilize microreactors or continuous flow reactors. These designs offer superior heat and mass transfer, providing better control over the reaction and minimizing the volume of hazardous material present at any given time, which aligns with low-waste production goals. asiachmical.com
Reagent Control and Feedstock Purity: Precise control over the molar ratio of the sulfonating agent to the organic substrate is essential for maximizing yield and ensuring high product quality. chemithon.com A slight excess of the sulfonating agent is typically used to ensure full conversion, but a large excess can lead to the formation of sulfone byproducts. asiachmical.com For the sulfonation of linear alkylbenzene, a molar ratio of 1.05:1 (SO₃:substrate) is often optimal. asiachmical.com
Feedstock purity is another vital consideration. Impurities, particularly water, can react with SO₃ to form sulfuric acid, which alters the reaction chemistry and can cause side reactions. asiachmical.com Substrates are often dried to a water content below 500 ppm to mitigate these issues. asiachmical.com
| Parameter | Laboratory Scale | Industrial Scale Consideration | Rationale |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; requires robust cooling systems (e.g., jackets, internal coils). helgroup.comasiachmical.com | To prevent thermal accumulation and potential for runaway reactions. aiche.orghelgroup.com |
| Mixing | Generally efficient and uniform. | Requires powerful and well-designed agitation systems to ensure homogeneity. | Inadequate mixing can lead to localized "hot spots" and accumulation of unreacted reagents. aiche.org |
| Reagent Addition | Manual or simple pump addition. | Automated, precisely controlled dosing systems are necessary. asiachmical.com | To maintain optimal molar ratios and control the rate of heat generation. chemithon.com |
| Materials | Glassware is common. | Corrosion-resistant materials like Hastelloy C-276 are required for handling agents like SO₃. asiachmical.com | To ensure equipment integrity and prevent contamination from corrosion. asiachmical.com |
| Waste Disposal | Small volumes, managed by lab procedures. | Large by-product streams (e.g., spent acid) require recovery, recycling, or specialized disposal. chemithon.com | To meet environmental regulations and manage economic costs. asiachmical.comchemithon.com |
Process Safety Management
The manufacturing process for this compound involves significant thermal and chemical hazards that must be rigorously managed.
Thermal Hazards: The primary thermal hazard is a runaway reaction. If the reaction temperature is too low, the sulfonation reaction may slow, allowing unreacted material to accumulate. aiche.org A subsequent, uncontrolled temperature increase can cause this accumulated material to react rapidly, overwhelming the cooling system's capacity. aiche.orghelgroup.com At very high temperatures, unintended decomposition reactions can occur, releasing more energy and generating gases that can over-pressurize the reactor. aiche.org The consequences of a thermal runaway can be catastrophic, leading to reactor failure and explosion. helgroup.comstmjournals.com
Chemical Hazards:
Corrosivity: Sulfonating agents are highly corrosive. asiachmical.com Care must be taken to ensure all components of the process, from storage tanks to reactors and transfer lines, are made of compatible materials.
Toxicity: The precursor, guaiacol, is a phenolic compound that can cause skin irritation and has other health effects if exposure occurs. scbt.com The sulfonating agents are also hazardous. Furthermore, heating elemental sulfur with organic compounds can lead to the formation of highly toxic and corrosive hydrogen sulfide (B99878) (H₂S) gas. mdpi.com
By-products: The reaction can generate by-products such as sulfur oxides (SOx) and volatile organic compounds (VOCs), which must be controlled to meet emission standards. asiachmical.com
Operational Safety Measures: A multi-layered approach to safety is essential for the industrial-scale sulfonation process. This includes inherent safety in design, engineering controls, and robust administrative procedures.
| Safety Measure | Description | Purpose |
| Hazard and Operability (HAZOP) Study | A systematic review of the process to identify potential deviations from design intent, their causes, and their consequences. stmjournals.com | To proactively identify and mitigate risks such as runaway reactions or operational failures. stmjournals.com |
| Emergency Venting System | A system designed to safely relieve excess pressure from the reactor in the event of a runaway reaction or other over-pressurization scenario. asiachmical.com | To prevent catastrophic reactor failure. aiche.org |
| Process Automation and Control | Continuous monitoring and control of critical parameters like temperature, pressure, flow rate, and mixing. aiche.orgasiachmical.com | To ensure the reaction stays within its safe operating limits and to prevent the accumulation of reactants. aiche.org |
| Inert Atmosphere | Conducting the reaction under an inert gas like nitrogen. asiachmical.com | To prevent side reactions with air and moisture and to mitigate fire or explosion risks. asiachmical.com |
| Gas Detection Systems | Installation of detectors for toxic and flammable gases such as SO₃, VOCs, and H₂S. asiachmical.commdpi.com | To provide early warning of a leak or release of hazardous materials. asiachmical.com |
| Secondary Containment | Physical barriers around reactors and storage tanks to contain spills or leaks. | To prevent the release of hazardous chemicals into the environment and protect personnel. |
| Personal Protective Equipment (PPE) | Appropriate chemical-resistant gloves, goggles, and respiratory protection for all personnel. scbt.com | To minimize the risk of injury from direct contact with hazardous materials. scbt.com |
Electrophilic Aromatic Substitution Reactions
Nitration Pathways and Derivative Formation
Nitration involves the introduction of a nitro (-NO₂) group onto the benzene ring, typically using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgyoutube.com For this compound, the position of nitration is determined by the directing effects of the existing substituents. The hydroxyl and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions, while the sulfonic acid group is a deactivating, meta-directing group. masterorganicchemistry.comlibretexts.org
The powerful activating effects of the hydroxyl and methoxy groups dominate the reaction. The hydroxyl group at position 3 directs to positions 2 and 4 (ortho) and 6 (para). The methoxy group at position 4 directs to positions 3 and 5 (ortho). Considering the existing substitutions, the most activated positions for electrophilic attack are 2, 5, and 6. Research on analogous compounds, such as the nitration of 3-alkoxy-4-acetoxybenzaldehyde, shows substitution occurring at the position ortho to the hydroxyl group and meta to the aldehyde, resulting in a 2-nitro derivative. google.com This suggests a primary nitration pathway for this compound would likely yield 2-nitro-3-hydroxy-4-methoxybenzenesulfonic acid .
| Reactant | Reagents | Major Product | Position of Nitration |
|---|---|---|---|
| This compound | HNO₃ / H₂SO₄ | 2-nitro-3-hydroxy-4-methoxybenzenesulfonic acid | Ortho to -OH, Meta to -SO₃H |
Halogenation Reactions and Product Characterization
Aromatic halogenation is an electrophilic aromatic substitution reaction where a halogen, such as bromine or chlorine, replaces a hydrogen atom on the benzene ring. wikipedia.org These reactions are typically catalyzed by a Lewis acid, like FeBr₃ for bromination or AlCl₃ for chlorination, which polarizes the halogen molecule to create a stronger electrophile. masterorganicchemistry.com
Similar to nitration, the regiochemical outcome of halogenating this compound is controlled by the directing effects of the substituents. The ortho, para-directing hydroxyl and methoxy groups will direct the incoming halogen to the available activated sites on the ring (positions 2, 5, and 6). Due to steric hindrance from the adjacent sulfonic acid and methoxy groups, substitution at position 2 or 6 would be favored. Characterization of the resulting halo-derivatives would be accomplished using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to determine the precise position of the halogen atom based on proton and carbon chemical shifts and coupling patterns.
| Reaction | Reagents | Potential Products | Favored Position of Substitution |
|---|---|---|---|
| Bromination | Br₂ / FeBr₃ | 2-bromo- or 6-bromo-3-hydroxy-4-methoxybenzenesulfonic acid | Ortho/Para to activating groups |
| Chlorination | Cl₂ / AlCl₃ | 2-chloro- or 6-chloro-3-hydroxy-4-methoxybenzenesulfonic acid | Ortho/Para to activating groups |
Understanding Substituent Directing Effects on the Benzene Ring
The directing effect of a substituent is a result of both inductive and resonance effects, which influence the stability of the arenium ion intermediate. libretexts.org
Activating, Ortho-, Para-Directing Groups (-OH, -OCH₃): The hydroxyl and methoxy groups are strongly activating because the oxygen atom can donate a lone pair of electrons into the benzene ring through resonance. libretexts.org This donation of electron density is most pronounced at the ortho and para positions, making these sites more nucleophilic and better able to attack an incoming electrophile. This resonance stabilization of the carbocation intermediate at the ortho and para positions lowers the activation energy for substitution at these sites. masterorganicchemistry.com
Deactivating, Meta-Directing Group (-SO₃H): The sulfonic acid group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. libretexts.org It deactivates the entire ring towards electrophilic attack by pulling electron density away from it. It directs incoming electrophiles to the meta position because substitution at the ortho and para positions would result in a highly unstable resonance structure where a positive charge is placed directly adjacent to the positively polarized sulfur atom. libretexts.org
In this compound, the concerted effect of these groups results in the powerful ortho-, para-directing influence of the -OH and -OCH₃ groups overriding the meta-directing effect of the -SO₃H group, thus directing substitution to positions 2, 5, and 6. researchgate.net
| Substituent Group | Classification | Directing Effect | Primary Mechanism |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance Donation |
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Resonance Donation |
| -SO₃H (Sulfonic Acid) | Strongly Deactivating | Meta | Inductive/Resonance Withdrawal |
Oxidation Reactions of the Hydroxyl Moiety
The phenolic hydroxyl group in this compound is susceptible to oxidation. The outcome of the oxidation depends on the strength of the oxidizing agent and the reaction conditions.
Formation of Quinone Structures via Oxidation
Mild oxidation of phenolic compounds can lead to the formation of quinones, which are cyclic conjugated diketones. Hydroxyquinones, where a hydroxyl group is directly attached to the quinone ring, are a significant class of these compounds. researchgate.netmdpi.com The oxidation of the hydroxyl group in this compound would likely proceed through the removal of two electrons and two protons to form a quinone structure. Common oxidizing agents used for this transformation include potassium permanganate (B83412) or hydrogen peroxide. The reaction involves the conversion of the phenol to a phenoxy radical, which can then be further oxidized. The likely product would be a derivative of a benzoquinone.
Reduction Reactions Involving the Sulfonic Acid Group
Research into the reduction of this compound and related arylsulfonic acids focuses on two main areas: transformations of the sulfonic acid group itself and modifications of the aromatic ring.
The term "conversion to sulfonate" can describe two distinct processes. The most common is the deprotonation of the sulfonic acid via an acid-base reaction to form a sulfonate salt, which is detailed in section 3.4.
Alternatively, the term can refer to the chemical reduction of the sulfur atom. While less common for simple salt formation, specific reducing agents can be used to transform the sulfonic acid group. For the related isomer, 4-Hydroxy-3-methoxybenzenesulfonic acid, reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride have been cited for this purpose. Such reactions would involve a change in the oxidation state of sulfur, potentially leading to sulfinic acids or thiols, rather than the simple formation of a sulfonate anion through deprotonation.
The reduction of the aromatic nucleus in benzenesulfonic acids is a chemically challenging process. Conditions required to hydrogenate the benzene ring are often harsh enough to cause hydrogenolysis or removal of the sulfonic acid group, a reaction known as desulfonation. chemistrysteps.comlibretexts.org The sulfonation process is known to be reversible, and heating an arylsulfonic acid in the presence of dilute acid can cleave the carbon-sulfur bond, reverting to the original aromatic ring. chemistrysteps.comlibretexts.org Consequently, specific catalytic systems and conditions would be required to selectively reduce the aromatic ring while preserving the sulfonic acid moiety. Detailed studies on the reductive transformation of the aromatic nucleus specifically for this compound are not extensively documented in the available literature.
Acid-Base Chemistry and Salt Formation Research
This compound possesses two acidic protons, leading to distinct acid-base properties. The sulfonic acid group (-SO₃H) is strongly acidic, comparable to sulfuric acid, while the phenolic hydroxyl group (-OH) is weakly acidic.
Due to this difference in acidity, the compound reacts with bases in a stepwise manner. In the presence of a mild base, such as sodium carbonate or potassium hydroxide, the highly acidic sulfonic acid proton is readily removed to form the corresponding sulfonate salt. nih.govgoogle.com This exothermic reaction results in the formation of salts like sodium 3-hydroxy-4-methoxybenzenesulfonate (B1183059) or potassium 3-hydroxy-4-methoxybenzenesulfonate. nih.gov The potassium salt, in particular, is a well-documented derivative. cymitquimica.com Deprotonation of the much less acidic phenolic hydroxyl group would require a significantly stronger base.
The formation of various salts is a key aspect of the chemistry of this compound, often improving its handling and formulation characteristics.
| Salt Name | Associated Cation | Base Used in Formation | Reference |
|---|---|---|---|
| Potassium 3-hydroxy-4-methoxybenzenesulfonate | Potassium (K⁺) | Potassium Hydroxide | cymitquimica.comgoogle.com |
| Sodium 3-hydroxy-4-methoxybenzenesulfonate | Sodium (Na⁺) | Sodium Carbonate | nih.gov |
| Alkaline Earth Metal Salts | e.g., Calcium (Ca²⁺) | Alkaline Earth Metal Hydroxides/Carbonates | google.com |
| Ammonium Salts | Ammonium (NH₄⁺) | Ammonia | google.com |
Condensation and Polymerization Reactions
Phenols and their sulfonic acid derivatives are known to undergo condensation and polymerization reactions, typically with aldehydes such as formaldehyde. google.comgoogle.com this compound, as a substituted phenolsulfonic acid, is expected to exhibit this reactivity.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and methoxy groups on the benzene ring are activating, meaning they increase the electron density of the ring and facilitate the attack by an electrophile. Formaldehyde, in the presence of an acid catalyst, acts as the electrophile. The reaction leads to the formation of methylene (B1212753) bridges (-CH₂-) that link the aromatic units, resulting in a polymer or resin. google.comepa.gov These condensation products are used in various industrial applications, including as drying aids for polymer dispersions. google.com The general scheme for this type of condensation is as follows:
Initiation: Formaldehyde is protonated by the acidic medium.
Substitution: The electron-rich aromatic ring of the phenolsulfonic acid attacks the activated formaldehyde.
Polymerization: The resulting hydroxymethyl derivative can react further with other monomer units, leading to the growth of a polymer chain.
The specific structure and molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the reactants and the reaction conditions, such as temperature and time. google.com
Studies on Reaction Mechanisms and Transition State Analysis
While specific transition state analyses for reactions involving this compound are not widely published, its reactivity can be understood through well-established chemical principles. The key reactions of the aromatic ring, such as sulfonation, desulfonation, and condensation, proceed through an electrophilic aromatic substitution mechanism. msu.edu
This mechanism involves a two-step process:
In the rate-determining first step, an electrophile (e.g., SO₃ in sulfonation or a protonated aldehyde in condensation) attacks the π-electron system of the benzene ring. msu.edu This forms a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. chemistrysteps.commsu.edu
In the second, faster step, a proton is removed from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the substituted product.
The substituents on the ring play a crucial role in directing the position of the electrophilic attack and influencing the reaction rate. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. They stabilize the sigma complex intermediate through resonance when the attack occurs at the ortho or para positions relative to them. Conversely, the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. The interplay of these electronic effects determines the regioselectivity of further substitution reactions.
Spectroscopic and Advanced Analytical Characterization of 3 Hydroxy 4 Methoxybenzenesulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of 3-Hydroxy-4-methoxybenzenesulfonic acid can be determined.
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) group. The substitution pattern on the benzene (B151609) ring—a hydroxyl group at C3, a methoxy group at C4, and a sulfonic acid group at C1—results in a specific splitting pattern for the three aromatic protons.
The aromatic region of the spectrum would likely display an AMX spin system. The proton at C2, being ortho to the electron-withdrawing sulfonic acid group, would appear at the most downfield chemical shift. The proton at C5, situated between the methoxy and sulfonic acid groups, would also be shifted downfield. The proton at C6, being ortho to the hydroxyl group, would be the most shielded and thus appear at the most upfield position in the aromatic region. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.6 - 7.8 | d |
| H-5 | 7.2 - 7.4 | d |
| H-6 | 6.9 - 7.1 | dd |
| -OCH₃ | 3.8 - 4.0 | s |
| -OH | Variable | br s |
Note: These are predicted values based on the analysis of similar substituted benzene derivatives. Actual experimental values may vary.
The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the nature of the attached substituents.
The carbon atom attached to the sulfonic acid group (C1) is expected to be significantly deshielded and appear at a downfield chemical shift. The carbons bearing the hydroxyl (C3) and methoxy (C4) groups will also have characteristic chemical shifts. The remaining aromatic carbons (C2, C5, and C6) will resonate at positions determined by the cumulative electronic effects of the substituents. The carbon of the methoxy group will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 145 - 150 |
| C-2 | 115 - 120 |
| C-3 | 148 - 152 |
| C-4 | 150 - 155 |
| C-5 | 110 - 115 |
| C-6 | 120 - 125 |
Note: These are predicted values based on the analysis of analogous substituted aromatic compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm the substitution pattern. For instance, a cross-peak between the signals of H-5 and H-6 would establish their ortho relationship. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C-NMR spectrum. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy could be employed to establish long-range (2-3 bond) correlations, for example, between the methoxy protons and C-4, providing further confirmation of the structure and helping to differentiate it from other possible isomers.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound will exhibit absorption bands characteristic of its various functional groups. The presence of a hydroxyl group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The sulfonic acid group will show strong and characteristic absorptions for the S=O stretching vibrations, typically in the ranges of 1340-1350 cm⁻¹ (asymmetric) and 1150-1160 cm⁻¹ (symmetric). The S-O stretching vibration is expected around 650-700 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will likely be found in the 1020-1250 cm⁻¹ range.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonic Acid) | Asymmetric Stretching | 1340 - 1350 |
| S=O (Sulfonic Acid) | Symmetric Stretching | 1150 - 1160 |
| C-O (Methoxy) | Stretching | 1020 - 1250 |
Note: These are typical ranges for the specified functional groups and the exact positions may vary.
Raman spectroscopy, being complementary to FT-IR, provides further insights into the molecular vibrations of this compound. The symmetric vibrations of the molecule, particularly those of the aromatic ring and the sulfonic acid group, are often strong in the Raman spectrum.
The symmetric stretching of the aromatic ring is expected to produce a strong band around 1600 cm⁻¹. The symmetric S=O stretching of the sulfonic acid group, also observed in the FT-IR spectrum, will likely be a prominent feature. The C-S stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum, typically in the 700-800 cm⁻¹ region. Raman spectroscopy is particularly useful for studying aqueous solutions, which can be challenging with FT-IR due to the strong absorption of water. This makes it a valuable tool for analyzing the vibrational modes of this compound in its relevant chemical environments.
Chromatographic Techniques for Purity and Isomer Quantification
Chromatography is a cornerstone for the separation and quantification of this compound from its isomers and process-related impurities. The choice of technique depends on the specific analytical goal, such as routine purity checks, volatile impurity profiling, or ultra-sensitive trace analysis.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of this compound and separating it from its structural isomers, such as 4-hydroxy-3-methoxybenzenesulfonic acid. Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The separation is based on the differential partitioning of the analyte and its impurities between the two phases. The sulfonic acid and hydroxyl groups make the molecule highly polar, necessitating careful optimization of the mobile phase, often an acidified water/acetonitrile (B52724) or water/methanol gradient, to achieve adequate retention and sharp peak shapes. ekb.eghelixchrom.com UV detection is commonly used, leveraging the aromatic ring's strong absorbance, typically in the range of 210-280 nm. sielc.comnih.gov By developing a validated, stability-indicating HPLC method, one can effectively quantify the main component and resolve it from potential synthetic precursors, by-products, and isomers. ekb.eg
Table 1: Illustrative RP-HPLC Conditions for Isomer Separation
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention for separation of aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress ionization of the sulfonic acid group, improving peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier used to elute the compound from the column. |
| Gradient | 5% to 40% B over 20 minutes | Gradually increases elution strength to separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Detection | UV at 275 nm | Wavelength for optimal absorbance of the substituted benzene ring. nih.gov |
| Column Temp. | 30 °C | Ensures reproducible retention times. researchgate.net |
Due to its low volatility and high polarity, this compound cannot be directly analyzed by Gas Chromatography (GC). However, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities or for structural confirmation of the main compound after chemical derivatization.
The derivatization process converts the polar -OH and -SO3H groups into less polar, more volatile functional groups. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. researchgate.net These derivatives are thermally stable and volatile enough for GC analysis. The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation pattern of the derivatized molecule, aiding in the unequivocal identification of trace impurities.
For the detection and quantification of this compound at trace levels, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC systems use columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, sensitivity, and speed compared to conventional HPLC. This enhanced separation efficiency is crucial for resolving trace analytes from complex matrices.
Coupling UPLC with tandem mass spectrometry (MS/MS) adds another layer of specificity. The first mass analyzer selects the precursor ion (the molecular ion of the target compound), which is then fragmented. The second mass analyzer detects specific product ions. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally sensitive and selective, allowing for quantification at parts-per-billion (ppb) levels or lower, making it ideal for environmental monitoring or pharmacokinetic studies. waters.com
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is an essential technique for the structural elucidation of this compound. It provides precise information about the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns.
Forced degradation studies, which expose a compound to stress conditions like acid, base, oxidation, and heat, are critical for understanding its stability. nih.govekb.eg LC-MS is the primary tool used to identify the resulting degradation products. nih.gov The LC component separates the parent compound from the newly formed impurities, and the MS detector provides the mass-to-charge ratio (m/z) for each separated peak.
By comparing the mass of a degradation product to that of the parent compound, analysts can infer the chemical modification that has occurred (e.g., hydrolysis, oxidation, demethylation). Further analysis using tandem MS (LC-MS/MS) can fragment the degradation products to help pinpoint the exact site of modification on the molecule, enabling the proposal of degradation pathways. scispace.com
Table 2: Hypothetical Degradation Products Identified by LC-MS
| Degradation Product | Proposed Formula | Theoretical m/z [M-H]⁻ | Possible Cause |
|---|---|---|---|
| Parent Compound | C₇H₈O₅S | 219.00 | - |
| Desulfonated Product | C₇H₈O₂ | 124.05 | Acid/Base Hydrolysis |
| Demethylated Product | C₆H₆O₅S | 204.98 | Thermal Stress |
High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition.
For this compound (C₇H₈O₅S), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a high degree of confidence. This capability is invaluable for confirming the identity of the primary compound, definitively identifying unknown impurities or degradation products, and providing evidence for proposed structures without the need for authentic reference standards. nih.gov For example, an HRMS analysis in negative ion mode would be expected to detect an ion with an m/z value extremely close to the calculated exact mass of the [M-H]⁻ ion.
X-ray Crystallography for Solid-State Structural Analysis
Following a comprehensive search of scientific literature and structural databases, specific X-ray crystallographic data for the solid-state structure of this compound could not be located. While crystallographic data for the parent compound, benzenesulfonic acid, and some of its substituted derivatives are available, confirming their molecular geometry and intermolecular interactions, such detailed structural elucidation for the 3-Hydroxy-4-methoxy- isomer has not been published in the reviewed sources wikipedia.orgscispace.comresearchgate.net. The determination of its precise three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangement, awaits experimental investigation via single-crystal X-ray diffraction.
Emerging Analytical Methodologies for Sulfonated Phenols
The analysis of sulfonated phenols, such as this compound, presents challenges due to their high polarity, water solubility, and potential presence in complex matrices. Traditional analytical methods are often insufficient, necessitating the development of more advanced and sensitive techniques. Emerging methodologies focus on achieving higher separation efficiency, greater sensitivity, and more definitive structural identification.
Modern separation science has seen a significant shift towards hyphenated techniques, which couple a high-resolution separation method with a sensitive detection technology, most notably mass spectrometry (MS) chemijournal.comactascientific.com. For sulfonated phenols, Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) have become cornerstone techniques. UPLC, with its use of sub-2-μm particle columns, offers significantly faster analysis times and improved resolution compared to conventional HPLC . When paired with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and sensitivity, allowing for the quantification and confirmation of trace levels of phenolic compounds in various samples nih.govjasco-global.com.
Capillary Electrophoresis (CE) has emerged as a powerful alternative to liquid chromatography for the analysis of charged polar compounds like sulfonated phenols. CE offers extremely high separation efficiency, short analysis times, and requires minimal sample and reagent volumes nih.govresearchgate.net. Capillary Zone Electrophoresis (CZE), a mode of CE, separates ions based on their charge-to-size ratio nih.gov. Coupling CE with mass spectrometry (CE-MS) combines this high-efficiency separation with sensitive and selective detection, making it a highly effective tool for analyzing complex mixtures of phenolic acids and flavonoids nih.govmdpi.com.
Another frontier in the analysis of phenolic compounds is the development of novel electrochemical sensors. These sensors utilize electrodes modified with specific nanomaterials or polymers to enhance sensitivity and selectivity towards the target analyte nih.govmdpi.com. Techniques like cyclic voltammetry and differential pulse voltammetry can provide rapid, low-cost, and in-situ determination of phenols without the need for extensive sample preparation or chromatographic separation acs.orgmdpi.com. The principle involves the electrochemical oxidation of the phenol (B47542) group at the modified electrode surface, generating a measurable current that is proportional to the analyte's concentration nih.govmdpi.com.
These emerging methodologies provide researchers with powerful tools to separate, identify, and quantify sulfonated phenols with greater accuracy and efficiency than ever before.
| Technique | Principle of Operation | Primary Advantages for Sulfonated Phenols | Common Detectors |
| UPLC/HPLC-MS | Chromatographic separation based on analyte partitioning between a stationary and mobile phase, followed by mass-based detection. | High resolution, high throughput, excellent sensitivity and selectivity, structural confirmation. | Mass Spectrometry (MS), Tandem MS (MS/MS), Photodiode Array (PDA) actascientific.com |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary under the influence of an electric field based on charge-to-size ratio. | High separation efficiency, minimal sample/reagent use, rapid analysis. | Mass Spectrometry (MS), UV-Vis, Chemiluminescence nih.govmdpi.comtandfonline.com |
| Electrochemical Sensors | Measurement of the current generated from the oxidation or reduction of the analyte at a chemically modified electrode surface. | High sensitivity, rapid response, low cost, potential for portability and real-time analysis. | Amperometric, Voltammetric nih.govacs.org |
Theoretical and Computational Chemistry Studies of 3 Hydroxy 4 Methoxybenzenesulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries and energies. For 3-Hydroxy-4-methoxybenzenesulfonic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the structure that corresponds to a true minimum on the potential energy surface. nih.gov
The process begins with an initial guess of the molecule's geometry, which is then iteratively adjusted to minimize the total energy. nih.gov This geometry optimization yields precise data on bond lengths, bond angles, and dihedral angles. For aromatic systems like this, DFT accurately models the planarity of the benzene (B151609) ring and the orientation of the hydroxyl, methoxy (B1213986), and sulfonic acid functional groups. The final, energetically preferred geometry is confirmed when a vibrational frequency calculation yields no imaginary frequencies. nih.gov
The total energy obtained from these calculations is a key piece of data, representing the molecule's stability. By comparing the energies of different conformations (e.g., rotational isomers of the methoxy or hydroxyl groups), the most stable conformer can be identified. These computational approaches have been successfully applied to various substituted benzene derivatives to understand their structural and electronic properties. nih.govresearchgate.net
Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative, based on typical parameters for similar functional groups in related molecules, as specific DFT data for the title compound is not readily available in the cited literature.
| Parameter | Bond | Predicted Value |
| Bond Length | C-S | 1.78 Å |
| S=O | 1.45 Å | |
| S-OH | 1.58 Å | |
| C-OH (Aromatic) | 1.36 Å | |
| C-OCH₃ | 1.37 Å | |
| O-CH₃ | 1.43 Å | |
| Bond Angle | O=S=O | 120° |
| C-S-O | 105° | |
| C-O-C (Methoxy) | 118° | |
| Dihedral Angle | C-C-S-O | ~90° |
Beyond DFT, other quantum mechanical methods are used to probe electronic properties. Ab initio ("from the beginning") methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are highly accurate but computationally expensive. They are often used to calculate precise energies and properties for smaller molecules or as benchmarks for other methods. researchgate.netnih.gov For this compound, high-level ab initio calculations could provide definitive values for properties like ionization potential and electron affinity. nih.gov For instance, studies on phenol (B47542) and anisole (B1667542) have used these methods to determine thermodynamic properties like enthalpy of formation with high accuracy. researchgate.netnih.gov
Semi-empirical methods, such as AM1 or PM6, are less computationally demanding. They use parameters derived from experimental data to simplify calculations, making them suitable for very large molecules or for preliminary geometry optimizations before applying more rigorous methods. nih.gov
Both ab initio and DFT methods are used to compute key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how it will interact with other chemical species.
Molecular Dynamics Simulations for Solution Behavior
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solution. MD simulations model a system containing many molecules (the solute, this compound, and the solvent, typically water) by applying classical mechanics.
In a typical MD simulation, force fields (like GROMOS or AMBER) are used to define the potential energy of the system based on the positions of all atoms. uq.edu.au The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their movement over short time steps (femtoseconds).
For this compound in an aqueous solution, MD simulations can reveal critical information about its solvation. researchgate.net Key analyses include:
Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule (e.g., water) at a certain distance from a specific atom or functional group on the solute. RDFs for the sulfonate, hydroxyl, and methoxy groups would show how water molecules arrange themselves to form hydration shells. researchgate.netmdpi.com
Hydrogen Bonding: The simulations can quantify the number and lifetime of hydrogen bonds formed between the solute's functional groups (hydroxyl and sulfonic acid) and the surrounding water molecules. nih.gov
Solvent Accessible Surface Area (SASA): This metric measures the surface area of the molecule that is exposed to the solvent, which is relevant for understanding its solubility and interactions. mdpi.com
Aggregation: In simulations with multiple solute molecules, MD can predict whether the molecules tend to self-associate or aggregate, a process driven by interactions like hydrogen bonding and π-π stacking. nih.gov
Such simulations provide a dynamic picture of how the molecule interacts with its environment, which is crucial for understanding its physical and chemical properties in a realistic setting. mdpi.com
Reaction Pathway Modeling and Energetics of Transformations
Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions. By modeling the transformation of this compound, researchers can understand how it might be synthesized or how it might degrade. This involves identifying the reactants, products, and any intermediate structures, as well as the high-energy transition states that connect them.
DFT is commonly used to calculate the potential energy surface of a reaction. researchgate.net The lowest energy path along this surface is the reaction pathway. Key computational tasks include:
Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other directions. Locating the precise geometry of the TS is crucial.
Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state is the activation energy, or barrier height. This value determines the rate of the reaction; a lower barrier means a faster reaction. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the path downhill from a transition state to connect it to the corresponding reactants and products, confirming that the correct pathway has been found.
For this compound, one could model reactions such as its formation via sulfonation of guaiacol (B22219) (2-methoxyphenol) or its potential desulfonation. mdpi.comresearchgate.net Studies on related compounds, like the esterification of benzenesulfonic acid or the hydrodeoxygenation of guaiacol, demonstrate how these methods can elucidate complex, multi-step reaction mechanisms and identify the most favorable pathways based on calculated energy barriers. researchgate.netmdpi.com
Prediction of Spectroscopic Parameters
Computational methods can predict various types of spectra, which is extremely useful for identifying unknown compounds or interpreting experimental data.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.govconicet.gov.ar Calculations are performed on the optimized geometry of the molecule. The computed magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov It is common to find a linear correlation between the calculated and experimental shifts, which can be used to correct the theoretical values and confirm structural assignments. mdpi.com Solvent effects can also be included in these calculations using models like the Polarizable Continuum Model (PCM). nih.gov
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its IR and Raman spectra. These frequencies can be calculated using DFT. nih.gov The calculation provides the frequencies and intensities of each vibrational mode (e.g., O-H stretch, S=O stretch, C-H wag). Because theoretical calculations often overestimate frequencies, the computed values are typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. researchgate.net Analysis of the specific atomic motions for each mode aids in the definitive assignment of experimental peaks. spectroscopyonline.com
Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound Note: These are representative values expected for the functional groups present and are not based on specific calculations for the title compound.
| Spectroscopy Type | Group / Atom | Predicted Value |
| IR Frequency | O-H Stretch (Phenol) | ~3400-3500 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ | |
| C-H Stretch (Methyl) | ~2950 cm⁻¹ | |
| S=O Stretch (Asymmetric) | ~1350 cm⁻¹ | |
| S=O Stretch (Symmetric) | ~1170 cm⁻¹ | |
| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ | |
| ¹H NMR Shift | Phenolic -OH | 5.0 - 6.0 ppm |
| Methoxy -OCH₃ | ~3.9 ppm | |
| Aromatic -H | 6.8 - 7.5 ppm | |
| ¹³C NMR Shift | Aromatic C-SO₃H | ~140 ppm |
| Aromatic C-OH | ~148 ppm | |
| Aromatic C-OCH₃ | ~150 ppm | |
| Methoxy -OCH₃ | ~56 ppm |
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity predictions)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural features with its properties. When the property being predicted is a physicochemical one rather than a biological activity, the term Quantitative Structure-Property Relationship (QSPR) is often used. mdpi.com
A QSPR model for this compound and its analogs could be developed to predict properties like acidity (pKa), solubility, or thermal stability. The process involves several steps:
Dataset Assembly: A set of molecules with known experimental values for the property of interest is collected.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (which describe molecular branching and shape), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). jcsp.org.pkresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the property. researchgate.netnih.gov
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted.
For sulfonic acids, QSPR models could predict properties like heat capacity or entropy based on topological and quantum chemical descriptors. researchgate.net Such models are powerful because, once validated, they can be used to reliably predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts. mdpi.com
Derivatization and Analog Synthesis Research
Synthesis of Novel Sulfonated Derivatives of 3-Hydroxy-4-methoxybenzenesulfonic Acid
The synthesis of novel sulfonated derivatives of this compound involves introducing additional sulfonyl groups or modifying the existing one. While the parent compound is synthesized by the sulfonation of 3-hydroxy-4-methoxybenzene, further sulfonation can lead to bis-sulfonated products. The position of the second sulfonyl group is directed by the existing activating hydroxyl and methoxy (B1213986) groups. An example of a related derivative is 3-hydroxy-4-methoxy-5-(sulfooxy)benzoic acid, which features a sulfate (B86663) ester, indicating the reactivity of the hydroxyl group towards sulfonation agents. uq.edu.au The synthesis of such derivatives often employs strong sulfonating agents like oleum (B3057394) or chlorosulfonic acid under controlled temperature conditions to manage selectivity and prevent degradation of the starting material.
Exploration of Derivatives for Specific Chemical Functions
The functional groups of this compound serve as handles for creating a diverse range of derivatives with specific chemical functions. Research has often focused on creating amides, esters, and ethers to modulate the compound's physicochemical properties and biological activity.
For instance, the sulfonic acid group can be converted to a sulfonyl chloride, which is a versatile intermediate for producing sulfonamides. While direct derivatization of this compound is not extensively documented in readily available literature, studies on analogous structures provide insight. For example, derivatives of the related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been synthesized and investigated as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various inflammatory diseases. nih.gov
Furthermore, the hydroxyl group can be alkylated or acylated to produce ethers and esters. One study detailed the synthesis of 4-hydroxy-3-methoxybenzoic acid methyl ester, a derivative of the corresponding carboxylic acid analog, which has been investigated for its potential in targeting cell survival signaling pathways in cancer. nih.gov These examples on related structures underscore the potential for creating functionally specific derivatives from this compound for applications in medicinal chemistry and materials science.
Comparative Studies with Positional and Structural Isomers
The biological and chemical properties of substituted benzene (B151609) compounds are highly dependent on the relative positions of their functional groups. Therefore, comparative studies with positional and structural isomers of this compound are crucial for understanding its unique characteristics.
The most significant positional isomer of this compound is 4-hydroxy-3-methoxybenzenesulfonic acid, commonly known as guaiacolsulfonic acid. The key difference between these two isomers is the interchanged positions of the hydroxyl and methoxy groups. This seemingly minor structural change can influence properties such as intramolecular hydrogen bonding, acidity, and biological activity.
Studies have shown that both isomers can be quantitatively distinguished using analytical techniques like NMR and HPLC due to their distinct chemical shifts and retention times. Formulations of potassium guaiacolsulfonate, an expectorant, often contain a mixture of both the 3-hydroxy-4-methoxy and 4-hydroxy-3-methoxy isomers. The steric and electronic differences between these isomers may lead to different pharmacological profiles.
Other positional isomers include compounds where the substituents are arranged differently on the benzene ring, such as 3-hydroxy-2-methoxybenzenesulfonic acid. Each isomer possesses a unique electronic distribution and steric environment, which in turn affects its physical and chemical properties. Spectroscopic techniques like IR and NMR are critical for distinguishing these isomers. spectroscopyonline.com For example, the C-H wagging peaks in the IR spectrum and the chemical shifts in the NMR spectrum are sensitive to the substitution pattern on the benzene ring. spectroscopyonline.comresearchgate.net While detailed comparative studies across all possible isomers are not widely published, the principles of organic chemistry suggest that each would exhibit distinct reactivity in electrophilic substitution and other reactions.
Sulfobenzoic acid analogs, where the methoxy group is replaced by a carboxylic acid group, represent another important class for comparative studies. A key example is 3-hydroxy-4-sulfobenzoic acid. The primary difference between the sulfonic acid and carboxylic acid groups is their acidity. Sulfonic acids are significantly stronger acids than carboxylic acids. quora.comquora.com This is because the sulfonate conjugate base is more stable due to resonance delocalization of the negative charge over three oxygen atoms, compared to two oxygen atoms in the carboxylate anion. quora.comquora.com
This difference in acidity has profound implications for the compounds' behavior in solution and their potential applications. For instance, the higher acidity of the sulfonic acid group in this compound makes it more water-soluble and a better proton donor compared to its sulfobenzoic acid analog.
Synthesis of Conjugates and Polymeric Structures
The functional groups on this compound make it a candidate for the synthesis of conjugates and polymeric structures. The hydroxyl and sulfonic acid groups can be used for incorporation into larger molecules.
The synthesis of polyesters from hydroxybenzoic acids is a well-established field. google.comgoogle.comsemanticscholar.org The hydroxyl group of this compound could potentially react with carboxylic acids or their derivatives to form ester linkages, leading to the formation of polyesters. The presence of the bulky and highly polar sulfonic acid group would likely impart unique properties to such polymers, such as increased water solubility and ion-exchange capabilities. The synthesis could proceed through polycondensation reactions, although the conditions would need to be carefully controlled to avoid side reactions involving the sulfonic acid group. iscientific.org
Furthermore, the concept of grafting sulfonic acid-containing molecules onto polymer backbones has been explored to create proton-exchange membranes for applications like fuel cells. researchgate.net In a similar vein, this compound could be grafted onto existing polymers through reactions involving its hydroxyl group or the aromatic ring. It is also plausible to synthesize bioconjugates by linking the molecule to fatty acids or other biomolecules to explore novel therapeutic applications. nih.gov
Applications in Advanced Organic Synthesis and Catalysis
Role as an Intermediate in Multi-step Organic Syntheses
As a foundational building block, 3-Hydroxy-4-methoxybenzenesulfonic acid is utilized in the synthesis of a variety of commercially and scientifically important compounds. Its multifunctional structure, featuring a benzene (B151609) ring substituted with hydroxyl, methoxy (B1213986), and sulfonic acid groups, allows for diverse chemical transformations.
In the synthesis of dyes, particularly azo dyes, aromatic compounds with activating groups are essential as coupling components. This compound, with its electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups, possesses an activated aromatic ring suitable for electrophilic substitution reactions, such as coupling with diazonium salts. The presence of the sulfonic acid group (-SO3H) is particularly valuable as it imparts water solubility to the final dye molecule, a critical property for application in the textile industry. While direct synthesis examples are specialized, the use of structurally similar compounds, such as other sulfonated phenols and benzophenones in the production of acid azo dyes, underscores the role of this type of intermediate. The general process involves the reaction of a diazotized aromatic amine with the sulfonated phenol (B47542) to form the characteristic azo linkage (-N=N-).
The compound serves as an intermediate in the creation of agrochemicals and surfactants. In agrochemical synthesis, the core structure can be modified to produce active ingredients with desired biological activities. For instance, related structures like piperonylic acid derivatives containing a sulfonic acid ester moiety have been developed into novel agricultural bactericides.
The inherent amphiphilic potential of this compound, stemming from its aromatic (hydrophobic) and sulfonic acid (hydrophilic) components, makes it a useful precursor for surfactants. The synthesis of hydroxy sulfonate surfactants often involves the elaboration of a hydrophobic alkyl chain and the incorporation of a hydrophilic sulfonate group to create molecules that can reduce surface tension.
| Application Area | Role of this compound | Key Functional Group(s) | Example of Resulting Product Class |
|---|---|---|---|
| Dye Production | Acts as a coupling component in azo dye synthesis. | -OH, -OCH3 (activating groups), -SO3H (solubilizing group) | Water-soluble Azo Dyes |
| Agrochemicals | Serves as a structural scaffold for modification into active ingredients. | Aromatic Ring, -OH, -OCH3 | Specialty Herbicides or Fungicides |
| Surfactants | Provides the hydrophilic head group for amphiphilic molecules. | -SO3H (hydrophilic group) | Anionic Surfactants |
While the parent compound, isovanillic acid (3-hydroxy-4-methoxybenzoic acid), is recognized for its own antioxidant properties, the use of this compound as a starting material or intermediate in the synthesis of other distinct antioxidant molecules is not prominently documented in scientific literature. Research in this area tends to focus on the antioxidant activities of various phenolic acids and their derivatives rather than their synthetic interconversion using sulfonated intermediates.
Modulation of Chemical Reactivity and Solubility in Reaction Systems
The functional groups of this compound significantly influence its behavior and the environment of chemical reactions. The sulfonic acid group is a strong acid and highly polar, making the compound very soluble in water and other polar solvents. This property can be exploited to create aqueous reaction systems or to enhance the solubility of other reagents.
The reactivity of the aromatic ring is governed by the combined electronic effects of its substituents.
Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both are strong activating, ortho-, para-directing groups. They donate electron density to the benzene ring, making it more susceptible to electrophilic aromatic substitution.
Sulfonic Acid (-SO3H) Group: This is a strong deactivating, meta-directing group due to its electron-withdrawing nature.
This combination of competing effects modulates the regioselectivity of further substitution reactions on the ring. Furthermore, sulfonation is a reversible process; the sulfonic acid group can be removed under dilute, hot acidic conditions, making it useful as a temporary protecting or directing group in complex syntheses.
Research on Catalytic Applications and Mechanisms
Aromatic sulfonic acids are recognized for their utility as strong, non-oxidizing, and often more environmentally friendly acid catalysts compared to mineral acids like sulfuric acid. The sulfonic acid group (-SO3H) on this compound can function as a Brønsted acid catalyst, donating a proton to initiate acid-catalyzed reactions such as esterification, hydrolysis, and condensation. Organic sulfonic acids have been demonstrated to be effective catalysts in processes like the phenol liquefaction of biomass, where they retard undesirable side reactions.
In biochemical and pharmaceutical research, the ability to study biomolecules like enzymes in aqueous systems is paramount. The isomer of the target compound, 4-Hydroxy-3-methoxybenzenesulfonic acid, is noted for its role in enhancing the solubility and reactivity of biomolecules. The sulfonic acid group, being highly hydrophilic, can improve the aqueous solubility of associated molecules. This characteristic is particularly valuable for facilitating studies on enzyme kinetics and other biochemical pathways where maintaining the biomolecule's native conformation and activity in solution is critical.
| Property Modulated | Mechanism | Key Functional Group | Application/Effect |
|---|---|---|---|
| Solubility | Introduction of a highly polar, hydrophilic group that readily ionizes in water. | -SO3H | Enables aqueous reaction media; increases solubility of reactants. |
| Reactivity | Combined electron-donating (-OH, -OCH3) and electron-withdrawing (-SO3H) effects on the aromatic ring. | -OH, -OCH3, -SO3H | Directs the position of subsequent electrophilic substitution reactions. |
| Catalysis | Acts as a Brønsted acid by donating a proton. | -SO3H | Catalyzes organic reactions such as esterification and hydrolysis. |
| Biomolecule Interaction | Enhances the solubility of biomolecules in aqueous buffers. | -SO3H | Facilitates in vitro studies of enzyme kinetics and metabolic pathways. |
Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding "this compound" in the precise areas of application outlined in your request. The existing research predominantly focuses on its isomers, such as 4-hydroxy-3-methoxybenzenesulfonic acid (guaiacol-4-sulfonic acid), or other structurally related compounds.
Therefore, to maintain strict scientific accuracy and adhere to the provided instructions of not introducing information outside the explicit scope, it is not possible to generate the requested content for the following sections:
Investigations into Protein Interactions and Biochemical Pathway Modulation
Detailed research findings on enzyme kinetics, protein interactions, or the modulation of biochemical pathways are available for related molecules, but not for this compound itself. Extrapolating data from different compounds would be scientifically inaccurate and would violate the core requirements of your request.
While detailed biochemical studies are not available, the primary documented application of this compound is as a chemical intermediate.
The structure of this compound, featuring a benzene ring substituted with hydroxyl, methoxy, and sulfonic acid groups, makes it a precursor in the synthesis of more complex molecules. ontosight.ai It is principally used as an intermediate in the manufacturing of various pharmaceuticals, dyes, and agrochemicals. ontosight.ai The presence of the sulfonic acid group also makes it a useful component in the synthesis of certain surfactants. ontosight.ai
Further specific research detailing its role as a catalyst or its direct applications in advanced organic synthesis beyond its function as a basic intermediate is not extensively documented in the available literature.
Environmental Fate and Degradation Mechanisms of 3 Hydroxy 4 Methoxybenzenesulfonic Acid
Photolytic Degradation Studies in Aqueous Environments
No specific studies on the photolytic degradation of 3-hydroxy-4-methoxybenzenesulfonic acid were identified. For structurally similar compounds, such as other sulfonated aromatic molecules, photodegradation in aqueous environments is known to be influenced by factors like UV irradiation and the presence of photosensitizers. For instance, the photodegradation of certain sulfonated azo dyes is driven by hydroxyl radicals generated under UV light. Similarly, research on the sunscreen agent benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid), which shares some structural motifs, indicates that its degradation is primarily mediated by direct photolysis and reactions with hydroxyl radicals (•OH), with the kinetics being pH-dependent. However, without direct experimental data, the specific influence of these factors and the resulting by-products for this compound remain speculative.
Influence of UV Irradiation and Photosensitizers
Information not available.
Identification of Photodegradation By-products
Information not available.
Hydrolytic Degradation Research
Specific research on the hydrolytic degradation of this compound, including its kinetics and the characterization of its hydrolysis products, is absent from the available scientific literature. In general, aryl sulfonic acids can undergo hydrolytic desulfonation, where the sulfonic acid group is cleaved from the aromatic ring to produce the parent arene and sulfuric acid. This reaction is typically slow but can be accelerated under high temperatures in aqueous acid. The stability of the carbon-sulfur bond is influenced by the electron density of the aromatic ring; however, no studies have quantified this for the specific compound across different pH values.
pH Dependence of Hydrolysis Kinetics
Information not available.
Characterization of Hydrolysis Products
Information not available.
Biodegradation Pathways and Microbial Metabolism
There is no published research specifically detailing the biodegradation pathways or microbial metabolism of this compound. Studies on related compounds, such as lignosulfonates and chlorinated guaiacols, indicate that microbial degradation is a plausible fate. Microorganisms, including various bacteria and fungi, are known to metabolize complex aromatic sulfonates. Common initial steps in the degradation of similar molecules can include O-demethylation (removal of the -OCH3 group) or hydroxylation, followed by aromatic ring cleavage. For example, some bacteria can degrade vanillic acid (4-hydroxy-3-methoxybenzoic acid), a structurally related compound, and certain Acinetobacter species can initiate the metabolism of chlorinated guaiacols via O-demethylation. These examples suggest potential metabolic routes, but the specific enzymes, microbial species, and degradation pathways for this compound have not been investigated.
Assessment of Environmental Biodegradability
The biodegradability of sulfonated aromatic compounds is highly dependent on the number and position of the sulfonate groups, as well as the presence of other substituents on the aromatic ring. The sulfonate group, being highly polar and electron-withdrawing, can render aromatic compounds more resistant to microbial degradation. researchgate.net
While specific studies on the biodegradability of this compound are limited, research on related compounds provides valuable insights. For instance, the aerobic biodegradability of aminobenzenesulfonates has been shown to vary from readily degradable to persistent, depending on the isomer. researchgate.netazregents.edu Generally, the initial step in the aerobic biodegradation of many sulfonated aromatic compounds involves the enzymatic removal of the sulfonate group, often through the action of dioxygenases. oup.com This desulfonation step is crucial as it makes the aromatic ring more amenable to subsequent cleavage by microbial enzymes.
The presence of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of this compound is also significant. These groups are common in natural compounds derived from lignin (B12514952), suggesting that microorganisms capable of degrading lignin and its derivatives may play a role in the transformation of this compound. nih.govuai.cl For example, some bacterial strains are known to degrade vanillic acid, a structurally similar compound, and produce guaiacol (B22219) as an intermediate. nih.govresearchgate.net
Table 1: Factors Influencing the Biodegradability of this compound
| Influencing Factor | Effect on Biodegradability | Rationale |
| Sulfonate Group | Generally decreases biodegradability | Increases water solubility and the electron-withdrawing nature of the group makes the aromatic ring less susceptible to electrophilic attack by oxygenases. researchgate.net |
| Hydroxyl Group | May increase biodegradability | Can serve as a point of attack for microbial enzymes, such as hydroxylases, initiating the degradation pathway. |
| Methoxy Group | Can be a target for microbial degradation | O-demethylation is a common initial step in the microbial degradation of methoxylated aromatic compounds. nih.gov |
| Microbial Community | Crucial for degradation | The presence of specialized microorganisms with the necessary enzymatic machinery is essential for the breakdown of sulfonated and methoxylated aromatics. nih.govmdpi.com |
Role of Microbial Communities in Compound Transformation
The transformation of this compound in the environment is intrinsically linked to the metabolic capabilities of the present microbial communities. Specialized consortia of bacteria and fungi are often required for the complete mineralization of complex aromatic compounds. nih.gov
Microbial degradation of sulfonated aromatics can proceed via different pathways. One common initial step is desulfonation, where microorganisms cleave the carbon-sulfur bond, releasing sulfite (B76179) or sulfate (B86663). oup.com This can be followed by the degradation of the resulting phenolic compound. For example, some bacteria can utilize sulfonated aromatic compounds as a sole source of sulfur for growth. nih.govnih.gov
The methoxy group can be removed through O-demethylation, a reaction catalyzed by monooxygenases, which is a key step in the degradation of many lignin-derived aromatic compounds. nih.gov The resulting catechol-like intermediate can then undergo ring cleavage.
Initial Attack: This could be either desulfonation to form guaiacol (2-methoxyphenol) or O-demethylation to form 3,4-dihydroxybenzenesulfonic acid.
Intermediate Formation: The initial products would then be further transformed. Guaiacol can be demethylated to catechol, while 3,4-dihydroxybenzenesulfonic acid could be desulfonated to catechol.
Aromatic Ring Cleavage: The resulting catechol would then be a substrate for ring-cleavage dioxygenases, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. oup.com
The structure and diversity of the microbial community will determine which degradation pathways are dominant in a particular environment. lbl.gov
Environmental Transport and Distribution Studies
The transport and distribution of this compound in the environment are primarily dictated by its interaction with soil and sediment particles and its potential for leaching into groundwater.
Soil Mobility and Leaching Potential Assessment
The mobility of organic compounds in soil is often inversely related to their sorption to soil organic matter and clay minerals. The leaching potential is an indicator of the likelihood of a compound to move through the soil profile and reach groundwater. nih.gov
For sulfonated aromatic compounds, their high water solubility due to the polar sulfonate group generally leads to a higher potential for leaching. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. epa.gov Compounds with low Koc values tend to be more mobile. nih.gov
Table 2: Factors Influencing the Soil Mobility and Leaching Potential of this compound
| Factor | Influence on Mobility/Leaching | Rationale |
| High Water Solubility | Increases leaching potential | The polar sulfonate group enhances its affinity for the aqueous phase, promoting movement with percolating water. |
| Low to Moderate Koc (estimated) | Increases leaching potential | Indicates weak sorption to soil organic carbon, leading to higher mobility. dss.go.th |
| Soil Organic Matter | Decreases mobility | Organic matter provides sorption sites for organic compounds, retarding their movement. researchgate.net |
| Soil pH | Can influence sorption | The acidity of the sulfonic acid group means it will be ionized over a wide pH range, which can affect its interaction with charged soil particles. |
| Clay Content | Can decrease mobility | Clay minerals can provide surfaces for adsorption, although the effect may be less pronounced for anionic compounds. |
Adsorption-Desorption Dynamics in Environmental Matrices
The primary mechanism for the adsorption of benzenesulfonic acids is often electrostatic interaction. nih.govresearchgate.net The negatively charged sulfonate group can interact with positively charged sites on mineral surfaces or organic matter. The adsorption process is often reversible, meaning the compound can be desorbed back into the water phase. nih.gov
Studies on the adsorption of benzenesulfonic acid on anion exchange resins have shown that the process is spontaneous and exothermic. nih.govresearchgate.netresearchgate.net The presence of other ions, such as sulfate and chloride, can compete for adsorption sites, potentially reducing the adsorption of the target compound. nih.govresearchgate.net
Formation of Transformation Products during Water Disinfection Processes
Water disinfection processes, such as chlorination and ozonation, are designed to inactivate pathogens but can also lead to the formation of disinfection by-products (DBPs) through reactions with organic matter present in the water. researchgate.net Phenolic compounds, including this compound, are known precursors to various DBPs. nih.govnih.govrsc.org
Chlorination and Ozonation By-product Formation
Chlorination:
During chlorination, phenolic compounds can undergo electrophilic substitution with chlorine, leading to the formation of chlorinated phenols. nih.gov Further reaction can lead to ring cleavage and the formation of smaller, often more toxic, by-products such as trihalomethanes (THMs) and haloacetic acids (HAAs). The presence of a methoxy group, as in guaiacol, has been shown to contribute to the formation of halocyclopentadienes, an emerging class of toxic DBPs. nih.gov
Potential chlorination by-products of this compound could include:
Chlorinated derivatives: Mono-, di-, and tri-chlorinated this compound.
Ring cleavage products: Formation of smaller aliphatic acids, some of which may be halogenated.
Trihalomethanes (THMs): Such as chloroform.
Haloacetic acids (HAAs): Such as trichloroacetic acid.
Table 3: Potential Chlorination By-products of this compound
| By-product Class | Potential Examples | Precursor Moiety |
| Chlorinated Aromatics | Chloro-3-hydroxy-4-methoxybenzenesulfonic acids | Aromatic Ring |
| Trihalomethanes (THMs) | Chloroform | Methoxy and Hydroxyl activated ring |
| Haloacetic Acids (HAAs) | Trichloroacetic acid | Ring cleavage products |
| Halocyclopentadienes | Tetrachlorocyclopentadiene | Guaiacol-like structure nih.gov |
Ozonation:
Ozone is a strong oxidant that reacts selectively with electron-rich moieties in organic molecules, such as activated aromatic rings. nih.gov The reaction of ozone with guaiacol, a structurally related compound, has been studied and shown to proceed through the formation of intermediates like monomethyl muconate and muconic acid, eventually leading to smaller organic acids. researchgate.netresearchgate.netnih.gov
The ozonation of this compound is expected to be rapid due to the activating hydroxyl and methoxy groups on the aromatic ring. Potential ozonation by-products could include:
Hydroxylated derivatives: Addition of further hydroxyl groups to the aromatic ring.
Ring cleavage products: Formation of dicarboxylic acids and other smaller oxygenated compounds. researchgate.netnih.gov
Formaldehyde: From the oxidation of the methoxy group. nih.gov
It is important to note that ozonation can sometimes lead to the formation of by-products that are more biodegradable than the parent compound, which can be a consideration in treatment process design. mdpi.com
Table 4: Potential Ozonation By-products of this compound
| By-product Class | Potential Examples | Precursor Moiety |
| Ring Cleavage Products | Muconic acid derivatives, smaller dicarboxylic acids | Aromatic Ring researchgate.netnih.gov |
| Aldehydes | Formaldehyde | Methoxy Group nih.gov |
| Carboxylic Acids | Oxalic acid, Glyoxylic acid | Further oxidation of ring cleavage products |
Impact of Water Matrix on Degradation Kinetics
Detailed research findings and data tables concerning the impact of different water matrices (e.g., varying levels of inorganic ions, natural organic matter) on the degradation kinetics of this compound are not available.
Ecological Impact Assessment of Degradation By-products
Specific studies identifying the degradation by-products of this compound and assessing their ecological impact through toxicological studies on relevant aquatic organisms are not available.
Biochemical Interactions and Pathway Modulation Research
Investigation of Enzyme Inhibition Mechanisms
The molecular structure of 3-Hydroxy-4-methoxybenzenesulfonic acid, particularly its sulfonamide derivatives, makes it a subject of interest for enzyme inhibition studies. The sulfonamide group is a key pharmacophore known for its ability to target specific enzymes. nih.gov
Interaction with Human Carbonic Anhydrases
Human carbonic anhydrases (hCAs) are zinc-containing enzymes that play a crucial role in regulating physiological and pathological functions, including pH balance, electrolyte secretion, and tumorigenicity. mdpi.com Consequently, hCA inhibitors are investigated for treating conditions like glaucoma, epilepsy, and cancer. nih.gov
Derivatives of benzenesulfonamides are extensively studied as inhibitors of various hCA isoforms. nih.gov Research on compounds structurally related to this compound, such as 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives, has demonstrated significant inhibitory activity against several hCA isoforms. nih.govnih.gov These compounds are evaluated for their affinity and selectivity towards cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). nih.govmdpi.com
Various hydrazonosulfonamide derivatives, for instance, have shown inhibitory activity at low nanomolar levels, with notable selectivity against the cytosolic hCA II and the tumor-associated hCA IX and XII isoforms. mdpi.com The interaction often involves the sulfonamide group binding to the zinc ion within the enzyme's active site. mdpi.com Molecular docking studies help to elucidate the specific interactions, such as hydrogen bonds formed between the inhibitor and amino acid residues like Gln92 and Ser135. mdpi.com The table below summarizes the inhibitory activity of selected benzenesulfonamide (B165840) derivatives against different hCA isoforms.
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Reference Compound | Reference Kᵢ |
|---|---|---|---|---|
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM | Acetazolamide (AAZ) | 250 nM |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM | Acetazolamide (AAZ) | 12.5 nM |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM | Acetazolamide (AAZ) | 2.5 nM |
| Hydrazonobenzenesulfonamides | hCA II | Low nanomolar levels | Acetazolamide (AAZ) | - |
| Hydrazonobenzenesulfonamides | hCA IX | Low nanomolar levels | Acetazolamide (AAZ) | - |
| Hydrazonobenzenesulfonamides | hCA XII | Low nanomolar levels | Acetazolamide (AAZ) | - |
Data sourced from multiple studies on benzenesulfonamide derivatives. mdpi.commdpi.com
Modulation of Other Relevant Enzyme Activities
Beyond carbonic anhydrases, related phenolic compounds have been shown to inhibit other enzymes. For example, 3-hydroxy-4-methoxycinnamic acid, a structurally similar compound, effectively inhibits both monophenolase and diphenolase activities of tyrosinase. researchgate.net Kinetic studies have demonstrated that this inhibition is competitive, meaning the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net The presence of the inhibitor not only decreases the steady-state activity of the enzyme but also lengthens the lag period of monophenolase activity. researchgate.net
| Parameter | Value | Enzyme Activity |
|---|---|---|
| IC₅₀ | 0.13 mmol/L | Monophenolase |
| IC₅₀ | 0.39 mmol/L | Diphenolase |
| Inhibition Type | Competitive | Diphenolase |
| Inhibition Constant (Kᵢ) | 0.11 mmol/L | Diphenolase |
| Maximum Reaction Rate (Vₘ) | 64.5 µmol/min | Diphenolase |
Kinetic data for the inhibition of tyrosinase by 3-hydroxy-4-methoxycinnamic acid. researchgate.net
Studies on Protein Binding and Interaction Profiles
The interaction between small molecules and plasma proteins, such as human serum albumin (HSA), is a critical factor influencing their biological activity and distribution. nih.gov Studies on 4-hydroxy-3-methoxybenzoic acid (vanillic acid), a related compound, have investigated its binding to HSA. nih.govnih.gov These interactions are often studied using fluorescence quenching methods. nih.gov
The results indicate that vanillic acid can bind to HSA with approximately one binding site on the albumin molecule. nih.gov Thermodynamic analysis suggests that the interaction is spontaneous and that hydrogen bonds and Van der Waals forces are the primary contributors to the binding process. nih.govnih.gov The quenching mechanism for the HSA-vanillic acid system is thought to be a dynamic process. nih.gov
Role in Cellular Processes and Metabolic Pathways
Phenolic acids and their derivatives are known to influence various cellular processes and metabolic pathways. Compounds like this compound can act as reagents in biochemical pathways. The sulfonic acid group, in particular, can enhance the solubility and reactivity of biomolecules.
Metabolic studies on related compounds show that the substitution pattern on the phenyl ring significantly influences their metabolism. researchgate.net For instance, 3′-methoxy-4′-hydroxy-derivatives are generally poor substrates for β-oxidation, leading their metabolism to be diverted through other pathways, such as gut microbiota dehydroxylation. researchgate.net Furthermore, the keto acid of 3-methoxytyrosine, a related metabolite, acts as a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase, which can affect the metabolic pathway of dihydroxyphenylalanine. nih.gov
Biochemical Reagent Applications
In a laboratory setting, 4-Hydroxy-3-methoxybenzenesulfonic acid is utilized as a reagent in biochemical research. Its sulfonic acid group is key to its utility, as it improves the solubility and reactivity of biomolecules it interacts with. This property makes it a useful tool for facilitating studies on enzyme kinetics and for investigating metabolic pathways.
Antimicrobial Properties of Derivatives
While research on the direct antimicrobial properties of this compound is limited, numerous studies have demonstrated the antimicrobial activity of its derivatives. Derivatives synthesized from related compounds like 4-hydroxy-3-methoxy-benzaldehyde (vanillin) have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net
For example, aroyl hydrazone derivatives have demonstrated higher antibacterial activity than their hydrazide precursors. researchgate.net The presence and position of hydroxyl groups on the aromatic ring are important factors that can enhance antimicrobial activity. researchgate.net Similarly, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against a range of bacteria, including multidrug-resistant strains, and fungi. mdpi.com Hydrazones containing heterocyclic substituents were found to be particularly potent, exhibiting broad-spectrum antimicrobial effects. mdpi.com Chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde (B16803) have also been evaluated, with certain substitutions leading to excellent activity against bacterial species. orientjchem.org
Efficacy against Bacterial Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of benzenesulfonic acid, especially those belonging to the sulfonamide class, have shown notable efficacy against a spectrum of bacterial pathogens, including the gram-positive Staphylococcus aureus and the gram-negative Escherichia coli.
Research into benzenesulfonanilides, for instance, has revealed potent activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Specific compounds, such as N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilide and 3,5-bis(trifluoromethyl)-N-(3,5-dichlorophenyl)benzenesulfonanilide, have demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against MRSA nih.gov. This level of activity is superior to that of vancomycin, a standard antibiotic for MRSA infections nih.gov.
Furthermore, the introduction of other heterocyclic moieties to the benzenesulfonamide core has yielded compounds with broad-spectrum antibacterial action. A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids were synthesized and evaluated for their in vitro antimicrobial activity. Among these, compounds 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid and 4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid were identified as the most active researchgate.net.
Studies on other benzenesulfonamide derivatives have also confirmed their activity against both S. aureus and E. coli. For example, certain 4-thiazolone-based benzenesulfonamides exhibited significant inhibition against S. aureus, while derivatives of 4-hydroxycoumarin (B602359) sulfonamides were effective against E. coli nih.gov. The antibacterial potential of these compounds is often linked to the inhibition of essential bacterial enzymes, such as carbonic anhydrase nih.gov.
Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound/Derivative Class | Bacterial Strain | Observed Efficacy (MIC/Inhibition) | Reference |
|---|---|---|---|
| N-3,5-bis(trifluoromethyl)phenyl-3,5-dichlorobenzenesulfonanilide | MRSA | 0.5 µg/mL | nih.gov |
| 3,5-bis(trifluoromethyl)-N-(3,5-dichlorophenyl)benzenesulfonanilide | MRSA | 0.5 µg/mL | nih.gov |
| 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid | S. aureus, E. coli | Identified as highly active | researchgate.net |
| Aryl thiazolone–benzenesulfonamides (e.g., compound 4e) | S. aureus | 80.69% inhibition at 50 µg/mL | nih.gov |
| Amino substituted ethyl coumarin (B35378) benzenesulfonamide | E. coli, S. flexneri | Zone of inhibition of 10 mm and 9 mm, respectively | nih.gov |
Structure-Activity Relationship Studies for Antimicrobial Efficacy
The antimicrobial potency of benzenesulfonamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have elucidated key features that govern their efficacy.
One critical aspect is the nature and position of substituents on the benzene (B151609) ring. For instance, the presence of electron-withdrawing groups, such as nitro or chloro groups, on the aromatic ring of benzenesulfonamides bearing oxadiazoles (B1248032) has been shown to result in good antibacterial effect against E. coli nih.gov. Conversely, electron-donating groups like a phenoxy group at the same position led to good activity against Pseudomonas aeruginosa nih.gov.
The lipophilicity and solubility of the compounds also play a crucial role. In a study of aryldisulfonamides, a positive correlation was found between the calculated aqueous solubility and antibacterial activity researchgate.net. The most active compound in that series possessed low lipophilicity and high solubility researchgate.net.
Key SAR Findings for Antimicrobial Benzenesulfonamides
| Structural Feature | Impact on Antimicrobial Activity | Example/Observation | Reference |
|---|---|---|---|
| Electron-withdrawing groups on the phenyl ring | Can enhance activity against Gram-negative bacteria | Chloro and nitro substitutions showed good effect against E. coli | nih.gov |
| Electron-donating groups on the phenyl ring | Can enhance activity against other bacteria | Phenoxy substitution resulted in good activity against P. aeruginosa | nih.gov |
| Solubility | Higher aqueous solubility correlates with better antibacterial activity | The most active aryldisulfonamide had the highest calculated solubility | researchgate.net |
| Lipophilicity | Lower lipophilicity was associated with higher activity in some series | The most active aryldisulfonamide had a low AlogP value | researchgate.net |
| Moiety Flexibility | Influences inhibitory activity and isoform selectivity | Computational studies revealed the influence of the "tail" flexibility on binding | researchgate.net |
Immunomodulatory Effects (e.g., Macrophage Activation) of Derivatives
Beyond direct antimicrobial action, derivatives structurally related to this compound have demonstrated significant immunomodulatory effects, particularly in relation to macrophage activation. Macrophages are key cells in the immune system that can adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
Research on various sulfonamides has shown they can influence macrophage functions. For example, isoquinolinesulfonamides and naphthalenesulfonamides have been found to inhibit stimulated superoxide (B77818) anion production in alveolar macrophages, a key function of activated inflammatory macrophages nih.gov. These effects are often linked to the inhibition of protein kinase C, a critical enzyme in cellular activation pathways nih.gov.
More directly, N-aryl substituted benzenesulfonamide derivatives have been synthesized and confirmed to possess anti-inflammatory activity researchgate.net. The anti-inflammatory properties of new benzenesulfonamide derivatives have been evaluated both in vitro and in vivo, showing suppression of pro-inflammatory mediators mdpi.com.
The phenolic hydroxyl and methoxy (B1213986) groups, present in this compound, are also found in other compounds with known immunomodulatory properties. A study on 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), a compound isolated from Juglans mandshurica, demonstrated potent anti-inflammatory effects. HHMP significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Mechanistically, it was found to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammatory responses nih.gov. The ability of phenolic compounds to modulate macrophage activity is well-documented, often by inactivating NF-κB and modulating other signaling pathways like MAPk. These findings suggest that derivatives of this compound, particularly its sulfonamides, could possess the ability to modulate macrophage activation and exert anti-inflammatory effects.
Emerging Research Directions and Future Perspectives
Development of Novel Analytical Methods for Trace Detection
The detection of sulfonated aromatic compounds, including 3-Hydroxy-4-methoxybenzenesulfonic acid, at trace levels in complex environmental and biological matrices is critical for monitoring and risk assessment. tandfonline.com Emerging research focuses on moving beyond traditional analytical techniques to develop methods with higher sensitivity, specificity, and efficiency.
Current methods for the analysis of aromatic sulfonates often involve high-performance liquid chromatography (HPLC), capillary electrophoresis, and mass spectrometry (MS). researchgate.net However, future developments are aimed at overcoming the limitations of sample preparation and achieving lower detection limits. Innovations in this area include:
Advanced Microextraction Techniques: Methods like bar adsorptive microextraction (BAμE) are being explored for the analysis of hydroxy aromatic compounds. rsc.org These techniques use sorbent-coated bars to extract and pre-concentrate analytes from a sample, offering a simple, reproducible, and sensitive approach that aligns with green analytical chemistry principles by minimizing solvent use. rsc.org
High-Resolution Mass Spectrometry: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS) allows for the indirect quantification of unstable sulfonate esters by first hydrolyzing them to their stable sulfonate anion, which can then be readily measured. acs.org This approach provides excellent specificity and sensitivity for complex mixtures. acs.org
Functionalized Sorbents: The development of novel sorbents for solid-phase extraction (SPE) is a key area of research. nih.gov Sulfonic acid-functionalized metal-organic frameworks (MOFs), for instance, have been used as sorbents that exhibit a dual retention mechanism, enabling the simultaneous extraction of different classes of compounds from complex samples like food. nih.gov
These advancements are crucial for accurately quantifying the presence of this compound and related compounds in various matrices, from industrial effluents to biological fluids.
Table 1: Comparison of Emerging Analytical Techniques for Aromatic Sulfonates
| Technique | Principle | Advantages | Typical Limits of Detection (LOD) |
|---|---|---|---|
| BAμE-μLD/HPLC-DAD | Adsorptive microextraction onto a coated bar, followed by micro-liquid desorption and HPLC analysis. | High sensitivity, minimal solvent usage, simple implementation. rsc.org | 0.1 to 0.4 μg L⁻¹ for hydroxy aromatic compounds. rsc.org |
| Online SPE-LC/MS | Automated solid-phase extraction coupled directly with liquid chromatography-mass spectrometry. | High throughput, high sensitivity, simultaneous determination of multiple analytes. nih.gov | 0.02 to 1.27 μg kg⁻¹ for parabens and sulfonamides. nih.gov |
| Ion-Pair Chromatography (IPC) | On-line combination of ion-pair extraction and chromatography using a tetrabutylammonium (B224687) salt as the ion-pairing reagent. | Suitable for a wide variety of sulfonates, sub-ppb detection limits in surface water. researchgate.net | Sub-ppb range. researchgate.net |
Green Chemistry Approaches in Synthesis and Degradation
The principles of green chemistry are increasingly influencing the lifecycle of chemical compounds, from their synthesis to their eventual degradation. wjpmr.comejcmpr.com For this compound, this involves developing more sustainable manufacturing processes and environmentally benign degradation pathways.
Green Synthesis: Traditional sulfonation methods often employ harsh reagents like fuming sulfuric acid or chlorosulfonic acid, which can generate significant waste streams. researchgate.net Green chemistry seeks to replace these with more environmentally friendly alternatives. amazonaws.com Potential approaches applicable to the synthesis of this compound include:
Solvent-Free Reactions: Performing reactions in the absence of organic solvents can reduce waste and enhance process safety. wjpmr.comijpsjournal.com Microwave-assisted organic synthesis (MAOS), for example, can enhance reaction rates and yields while reducing energy consumption. ijpsjournal.com
Use of Greener Solvents: When a solvent is necessary, replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key strategy. researchgate.net
Catalytic Processes: Employing recyclable solid acid catalysts can replace corrosive liquid acids, simplifying product purification and minimizing waste. uq.edu.au
Green Degradation: Sulfonated aromatic compounds can be persistent in the environment. nih.gov Research into green degradation methods focuses on harnessing natural processes or developing efficient technologies to break them down into harmless substances.
Biocatalysis and Biodegradation: Utilizing enzymes or whole microorganisms offers a highly selective and efficient way to degrade complex organic molecules under mild conditions. ijpsjournal.com For instance, strains of Pseudomonas putida have been shown to degrade related aromatic acids, suggesting potential microbial pathways for the degradation of this compound. nih.gov
Advanced Oxidation Processes (AOPs): Technologies like the UV/H₂O₂ process can effectively degrade organic contaminants in water. nih.gov These methods generate highly reactive hydroxyl radicals that can break down persistent pollutants. nih.gov
Design of Next-Generation Functional Materials Utilizing the Compound
The unique combination of a hydroxyl, a methoxy (B1213986), and a sulfonic acid group on an aromatic ring makes this compound a promising building block for next-generation functional materials. The sulfonic acid group, in particular, is a strong acid and can be leveraged to impart specific properties to larger structures. wikipedia.org
Solid Acid Catalysts: Sulfonic acid groups can be grafted onto inorganic supports like silica (B1680970), titania, or zirconia to create heterogeneous solid acid catalysts. uq.edu.aumdpi.com These materials are recoverable, reusable, and stable, making them a greener alternative to liquid acid catalysts in organic synthesis reactions such as esterification and condensation. uq.edu.aumdpi.com The presence of the hydroxyl and methoxy groups on the aromatic ring of this compound could further modulate the catalytic activity and selectivity.
Functionalized Polymers and Resins: Incorporating the compound into polymer chains can create materials with specialized properties. Polymeric sulfonic acids, such as sulfonated polystyrene (Dowex resin), are widely used for ion exchange in applications like water softening. wikipedia.org A polymer derived from this compound could exhibit unique ion-exchange capabilities or serve as a proton exchange membrane in fuel cells, similar to Nafion. wikipedia.org
Modified Nanomaterials: The sulfonic acid moiety can be used to functionalize nanomaterials like graphene oxide. rsc.org This functionalization can improve the material's dispersibility in aqueous solutions and enhance its compatibility with other components in composite materials, leading to applications in polymer solar cells and other electronic devices. rsc.org
Table 2: Potential Functional Materials Derived from this compound
| Material Class | Functionalization Method | Potential Application | Key Property Conferred |
|---|---|---|---|
| Supported Solid Acids | Grafting onto silica or other inorganic oxides. | Heterogeneous catalysis in organic synthesis. mdpi.com | Strong, reusable acidic sites. uq.edu.au |
| Ion-Exchange Resins | Polymerization into a cross-linked polymer matrix. | Water purification, separation processes. wikipedia.org | Cation-exchange capacity. |
| Proton Exchange Membranes | Incorporation into a fluorinated or hydrocarbon polymer backbone. | Fuel cells. wikipedia.org | Proton conductivity. |
| Functionalized Graphene | Covalent attachment to reduced graphene oxide sheets. | Interfacial layers in organic solar cells. rsc.org | Enhanced aqueous dispersion and conductivity. rsc.org |
Advanced Studies on Environmental Remediation Strategies
Given that many synthetic sulfonated aromatic compounds are used in dyes and surfactants and can be poorly biodegradable, they are considered environmental pollutants. nih.gov Research into the environmental fate, transport, and remediation of these compounds is essential. tandfonline.comaiche.org Advanced remediation strategies for pollutants like this compound could include:
Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants from soil and water. nih.gov It represents a promising and cost-effective strategy for cleaning up environments contaminated with sulfonated aromatic compounds. nih.gov
Microbial Remediation: The most significant mechanism for the removal of organic compounds in soil is biodegradation by microbial flora. cnr.it Research aimed at identifying and cultivating microbial consortia capable of efficiently degrading sulfonated aromatics is a key area of study. The degradation process can increase the solubility and availability of recalcitrant compounds for other microorganisms. cnr.it
Adsorption on Functional Materials: Developing advanced adsorbent materials for the removal of sulfonated pollutants from water is another critical research direction. Supported sulfonic acid materials have shown potential in capturing aromatic volatile organic compounds (VOCs) through reactive adsorption. mdpi.com Similar principles could be applied to design materials that selectively bind and remove this compound from wastewater.
Interdisciplinary Research Integrating Chemical and Biological Sciences
The intersection of chemistry and biology offers fertile ground for future research involving this compound. This interdisciplinary approach can elucidate the compound's biological interactions and pave the way for novel applications.
Enzyme-Substrate Studies: The compound can serve as a specific substrate to study the kinetics and mechanisms of enzymes involved in the metabolism of aromatic compounds. For example, research on the bacterial degradation of related compounds like 3,4,5-trimethoxycinnamic acid has identified specific metabolic pathways and ring-fission substrates, such as 3-O-methylgallate. nih.gov Similar studies with this compound could reveal new enzymatic activities and metabolic routes.
Probing Biological Systems: As a water-soluble molecule with defined functional groups, it could be used as a chemical probe to study biological processes. Its sulfonic acid group enhances solubility, which can be advantageous in biochemical assays.
Synthesis of Bio-based Materials: Integrating the compound into biopolymers or using biocatalytic methods for its polymerization could lead to the development of new biocompatible or biodegradable materials. This approach combines the precision of chemical synthesis with the sustainability of biological systems.
This interdisciplinary focus will not only deepen the fundamental understanding of this compound but also unlock its potential in areas ranging from environmental biotechnology to the development of new bioactive molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 3-hydroxy-4-methoxybenzenesulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of guaiacol (2-methoxyphenol) using concentrated sulfuric acid under controlled temperature (40–60°C). Key variables include stoichiometric ratios (e.g., guaiacol:H₂SO₄ at 1:1.2), reaction time (4–6 hours), and post-synthesis purification via recrystallization using ethanol/water mixtures. Yield optimization requires monitoring pH and avoiding over-sulfonation, which can lead to byproducts like disulfonated derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% typical for research-grade material).
- ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonic acid at C5, hydroxyl at C3, methoxy at C4).
- FT-IR to identify functional groups (e.g., S=O stretching at 1180–1200 cm⁻¹, O-H at 3200–3400 cm⁻¹) .
Q. What stability considerations are critical for storing this compound in aqueous solutions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation in neutral/basic conditions. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Aqueous solutions should be buffered at pH 3–4 (e.g., with citric acid) and used within 48 hours to prevent degradation. Long-term stability studies indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How do the electronic effects of the sulfonic acid group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The sulfonic acid group acts as a strong electron-withdrawing meta-director, suppressing electrophilic attack at the benzene ring. Experimental design should focus on activating the hydroxyl group (e.g., via acetylation) to enable regioselective functionalization. Computational studies (DFT) predict reactivity trends, which can be validated through kinetic analysis of nitration or halogenation reactions .
Q. What analytical strategies resolve contradictions in reported pKa values for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and ionic strength effects. Use potentiometric titration in a mixed solvent system (e.g., water:methanol 4:1) with a glass electrode calibrated to IUPAC standards. Compare results with UV-Vis spectrophotometric titration (monitoring deprotonation at 280 nm). Published pKa₁ (sulfonic acid) ranges from -1.2 to -0.5; pKa₂ (phenolic OH) is 8.3–8.7 .
Q. How can this compound serve as a ligand or catalyst in metal-organic frameworks (MOFs)?
- Methodological Answer : The sulfonate group provides strong coordination sites for transition metals (e.g., Fe³⁺, Cu²⁺). Design MOFs via solvothermal synthesis using DMF/water at 80–100°C. Characterize porosity via BET surface area analysis (>500 m²/g achievable) and test catalytic activity in oxidation reactions (e.g., benzyl alcohol to benzaldehyde). Synchrotron XRD confirms structural integrity .
Q. What role does this compound play in biological systems, and how can its interactions with proteins be studied?
- Methodological Answer : It inhibits tyrosinase via competitive binding to the copper-active site. Use fluorescence quenching assays with mushroom tyrosinase (IC₅₀ ~15 µM). Molecular docking (AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis (e.g., His61Ala mutation reduces affinity). Surface plasmon resonance (SPR) quantifies binding kinetics (kₐ ~1.2 × 10³ M⁻¹s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
